N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
Description
N-((1-(2-Fluorobenzoyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a synthetic small molecule characterized by a benzofuran core substituted with a methoxy group at the 7-position and a carboxamide linker. The carboxamide group connects to a piperidin-4-ylmethyl moiety, which is further modified by a 2-fluorobenzoyl group at the piperidine nitrogen. The fluorine atom and methoxy group likely influence its physicochemical properties, including lipophilicity and metabolic stability, while the benzofuran scaffold may contribute to π-π stacking interactions in binding pockets .
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2O4/c1-29-19-8-4-5-16-13-20(30-21(16)19)22(27)25-14-15-9-11-26(12-10-15)23(28)17-6-2-3-7-18(17)24/h2-8,13,15H,9-12,14H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZJZHDBQPGDCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide is a complex organic compound with significant potential in pharmacological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C23H23FN2O4
- Molecular Weight : 410.445 g/mol
- IUPAC Name : N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide
The compound's structure suggests that it may interact with various biological targets, particularly in the central nervous system. The piperidine moiety is often associated with neuroactive compounds, and the presence of the methoxybenzofuran structure may enhance its affinity for certain receptors.
Key Biological Targets:
- GABA Receptors : Potential modulation of GABAergic activity.
- Dopamine Receptors : Possible influence on dopaminergic signaling pathways.
- Serotonin Receptors : May affect serotonin levels and receptor activity.
Anticancer Activity
Studies have highlighted the anticancer potential of benzofuran derivatives. For instance, compounds with similar structures have demonstrated cytotoxic effects against cancer cell lines, indicating that this compound could also possess anticancer properties.
Case Studies and Experimental Data
-
Study on Antimycobacterial Activity :
- A related compound showed significant activity against Mycobacterium tuberculosis with a Minimum Inhibitory Concentration (MIC) of 28.44 μM. This suggests that this compound may also exhibit similar antimycobacterial properties.
- Pharmacokinetic Studies :
- Toxicological Assessments :
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: piperidine-linked carboxamides and benzofuran derivatives.
Table 1: Structural and Functional Comparison
Analysis of Structural Modifications and Implications
In contrast, fentanyl analogs (Analogs 2–3) feature phenethyl groups linked to piperidine, a hallmark of opioid receptor ligands. The absence of this motif in the target compound suggests divergent pharmacological targets .
Benzofuran Modifications :
- The 7-methoxybenzofuran in the target compound and Analog 1 could enhance metabolic stability compared to unsubstituted benzofurans. Methoxy groups often reduce oxidative metabolism, extending half-life .
Functional Group Effects :
- Fluorine atoms (target compound, Analog 2) improve membrane permeability and bioavailability.
- The carboxamide linker in the target compound and Analog 1 may facilitate interactions with serine/threonine kinases or proteases, unlike the propionamide/acetamide in fentanyl analogs, which are optimized for µ-opioid receptor binding .
Pharmacological and Toxicological Insights
- Target Compound: No direct activity data are available. However, its structural resemblance to kinase inhibitors (e.g., Analog 1’s pyrazine moiety) suggests possible enzyme-targeting applications.
- Fentanyl Analogs (Analogs 2–3) : These exhibit high opioid receptor affinity but carry risks of respiratory depression, highlighting the target compound’s structural divergence from classical opioids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
